1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

Catalog No.
S14226365
CAS No.
M.F
C14H21BF2N2O2
M. Wt
298.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic ...

Product Name

1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

IUPAC Name

1-(3,3-difluorocyclopentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C14H21BF2N2O2

Molecular Weight

298.14 g/mol

InChI

InChI=1S/C14H21BF2N2O2/c1-12(2)13(3,4)21-15(20-12)10-8-18-19(9-10)11-5-6-14(16,17)7-11/h8-9,11H,5-7H2,1-4H3

InChI Key

VYPBXAYNBWMMAT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(C3)(F)F

1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative characterized by the presence of a pyrazole ring and a difluorocyclopentyl group. Its molecular formula is C10H14BF3N2O2C_{10}H_{14}BF_3N_2O_2 with a molecular weight of approximately 353.05 g/mol. This compound is notable for its unique structural features, which enhance its reactivity and potential applications in medicinal chemistry and material science.

, such as:

  • Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions with aryl halides, making it valuable for constructing biaryl compounds.
  • Formation of Boronate Esters: The boronic acid moiety can react with diols to form stable boronate esters, which are crucial intermediates in organic synthesis.
  • Ligand Formation: As a ligand, it can coordinate with transition metals, facilitating catalysis in organic reactions.

The synthesis of 1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic acid pinacol ester typically involves several steps:

  • Preparation of the Pyrazole Ring: This can be achieved through the condensation of appropriate hydrazones with carbonyl compounds.
  • Boronation: The introduction of the boron functionality is often done using boron reagents such as boron trifluoride or pinacol boronate esters.
  • Formation of the Pinacol Ester: The final step involves reacting the boronic acid with pinacol under acidic conditions to yield the pinacol ester.

The unique structure of 1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic acid pinacol ester lends itself to various applications:

  • Pharmaceutical Development: Its potential as an anticancer or anti-inflammatory agent makes it a candidate for drug development.
  • Material Science: The compound may be utilized in the synthesis of polymers or materials that require specific electronic or mechanical properties.
  • Chemical Synthesis: It serves as an important intermediate in organic synthesis, particularly in constructing complex molecules through cross-coupling reactions.

Studies focusing on the interactions of 1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic acid pinacol ester with biological targets are essential for understanding its pharmacological profile. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action Studies: Investigating how the compound exerts its biological effects at the molecular level.
  • Toxicity Evaluations: Assessing potential cytotoxic effects on non-target cells.

Several compounds share structural similarities with 1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic acid pinacol ester. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic Acid Pinacol EsterC11H16BF3N2O2C_{11}H_{16}BF_3N_2O_2Contains trifluoromethyl groupAnticancer properties
1-Boc-pyrazole-4-boronic Acid Pinacol EsterC14H23BN2OC_{14}H_{23}BN_2OContains tert-butoxycarbonyl protecting groupPotential enzyme inhibitor
4-Pyrazoleboronic Acid Pinacol EsterC9H15BN2OC_{9}H_{15}BN_2OSimpler pyrazole structureUsed in drug synthesis

The presence of the difluorocyclopentyl moiety distinguishes 1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic acid pinacol ester from these similar compounds, potentially enhancing its lipophilicity and biological activity.

Hydrogen Bond Acceptor Count

5

Exact Mass

298.1664144 g/mol

Monoisotopic Mass

298.1664144 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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